An In-Depth Technical Guide to (2S)-4-bromobutan-2-amine: Chemical Properties and Structure
An In-Depth Technical Guide to (2S)-4-bromobutan-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-4-bromobutan-2-amine is a chiral organobromine compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The stereochemistry at the C2 position is a critical feature, as biological systems often exhibit stereoselectivity, where one enantiomer may have desired therapeutic effects while the other may be inactive or even detrimental.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of (2S)-4-bromobutan-2-amine, with a focus on its potential applications in research and development.
Chemical Structure and Properties
The structure of (2S)-4-bromobutan-2-amine features a butane backbone with a bromine atom attached to the fourth carbon and an amine group at the second carbon. The "(2S)" designation indicates the stereochemical configuration at the chiral center (C2), where the substituents are arranged in a specific spatial orientation.
Table 1: Physicochemical Properties of 4-bromobutan-2-amine
| Property | Value | Source |
| Molecular Formula | C₄H₁₀BrN | [3] |
| Molecular Weight | 152.03 g/mol | [3] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Exact Mass | 150.99966 g/mol | [3] |
| Monoisotopic Mass | 150.99966 g/mol | [3] |
Stereoselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (2S)-4-bromobutan-2-amine is crucial for its application in stereoselective synthesis and drug development. Two primary strategies can be employed: stereoselective synthesis from a chiral precursor or chiral resolution of a racemic mixture.
Stereoselective Synthesis
A potential stereoselective route to (2S)-4-bromobutan-2-amine could start from the commercially available chiral building block, (S)-2-aminobutanol. A plausible synthetic workflow is outlined below.
Caption: Plausible stereoselective synthesis of (2S)-4-bromobutan-2-amine.
Experimental Protocol (Hypothetical):
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Protection: (S)-2-aminobutanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the N-Boc protected amino alcohol.
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Activation: The hydroxyl group of the N-Boc protected amino alcohol is then activated, for example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate.
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Substitution: The mesylate is subjected to nucleophilic substitution with a bromide source, such as lithium bromide (LiBr), in a polar aprotic solvent like acetone. This step proceeds with inversion of configuration if the mechanism is Sₙ2. Correction: The reaction described would lead to (2S)-2-amino-3-bromobutane. A different strategy is needed for 4-bromobutan-2-amine. A more viable route would involve starting with a chiral precursor that already contains the four-carbon chain with the desired stereochemistry, or a method that introduces the bromine at the 4-position without affecting the chiral center.
A more appropriate synthetic approach would involve the bromination of a suitable precursor like (S)-2-aminobutan-1-ol, followed by manipulation of the functional groups.
Chiral Resolution
Alternatively, a racemic mixture of 4-bromobutan-2-amine can be synthesized and then the enantiomers separated. A common method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
